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Compound of Interest

Compound Name: 3-Bromo-5-nitroisonicotinaldehyde

Cat. No.: B12826809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of 3-Bromo-5-nitroisonicotinaldehyde, a substituted pyridine derivative of

interest in medicinal chemistry and drug development. This document consolidates available

chemical data, outlines a detailed synthetic protocol, and explores the potential reactivity of this

compound. The information is presented to support further research and application in the

fields of chemical synthesis and pharmacology.

Molecular Structure and Identification
3-Bromo-5-nitroisonicotinaldehyde, systematically named 3-bromo-5-nitropyridine-4-

carbaldehyde, is a heterocyclic aromatic aldehyde. The core of its structure is a pyridine ring,

substituted at the 3-position with a bromine atom, at the 4-position with a formyl (aldehyde)

group, and at the 5-position with a nitro group.

Table 1: Chemical Identifiers for 3-Bromo-5-nitroisonicotinaldehyde
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Identifier Value

Systematic Name 3-bromo-5-nitropyridine-4-carbaldehyde

Common Name 3-Bromo-5-nitroisonicotinaldehyde

CAS Number 1289136-45-3[1]

Molecular Formula C₆H₃BrN₂O₃

Canonical SMILES
C1=C(C(=C(C=N1)Br)C=O)--INVALID-LINK--

[O-]

InChI
InChI=1S/C6H3BrN2O3/c7-5-1-8-2-

6(9(11)12)4(5)3-10/h1-3H

InChIKey KNENIXCLAGLSQY-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data
As of the latest available data, specific experimental physicochemical properties such as

melting point, boiling point, and solubility for 3-Bromo-5-nitroisonicotinaldehyde have not

been extensively reported in public literature. Similarly, detailed experimental spectroscopic

data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) remains largely unavailable. Predicted data

from computational models can be found in databases like PubChem. Researchers are

encouraged to perform these characterizations upon synthesis.

Synthesis Protocol
A known synthetic route to 3-Bromo-5-nitroisonicotinaldehyde involves a two-step process

starting from 3-Bromo-4-methyl-5-nitropyridine. The following protocol is based on established

chemical transformations.

3.1. Materials and Reagents

3-Bromo-4-methyl-5-nitropyridine

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

N,N-Dimethylformamide (DMF)
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Tetrahydrofuran (THF)

Sodium periodate (NaIO₄)

Water

Standard laboratory glassware and purification apparatus

3.2. Experimental Procedure

Step 1: Synthesis of the enamine intermediate

Dissolve 3-Bromo-4-methyl-5-nitropyridine in DMF.

To this solution, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

Heat the reaction mixture, for example at 90°C, and monitor the reaction progress (e.g., by

TLC or LC-MS). The reaction typically proceeds over several hours.

Once the formation of the intermediate enamine is complete, cool the mixture to room

temperature.

Step 2: Oxidative cleavage to the aldehyde

Dilute the reaction mixture containing the enamine intermediate with THF.

Separately, prepare a solution of sodium periodate (NaIO₄) in water.

Add the aqueous sodium periodate solution to the reaction mixture.

Stir the resulting mixture at room temperature. The oxidative cleavage will yield 3-Bromo-5-
nitroisonicotinaldehyde.

Following the completion of the reaction, the product can be extracted using a suitable

organic solvent and purified by standard techniques such as column chromatography.

Reactivity and Potential Applications
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The molecular structure of 3-Bromo-5-nitroisonicotinaldehyde suggests several avenues for

its reactivity, making it a potentially valuable building block in organic synthesis.

Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can participate in

a wide range of classical aldehyde reactions, including reductive amination, Wittig reactions,

and the formation of imines, oximes, and hydrazones. These transformations are

fundamental in the synthesis of more complex molecules, including biologically active

compounds.

Aromatic Ring Substituents: The bromine atom and the nitro group are electron-withdrawing,

which deactivates the pyridine ring towards electrophilic substitution but activates it for

nucleophilic aromatic substitution (SNA_r). The bromine atom can also participate in

palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira

couplings, allowing for the introduction of various substituents at the 3-position.

Nitro Group: The nitro group can be reduced to an amino group, which can then be further

functionalized. This provides a handle for introducing a wide array of functionalities.

Given these reactive sites, 3-Bromo-5-nitroisonicotinaldehyde is a promising scaffold for the

development of novel compounds in medicinal chemistry. The substituted pyridine core is a

common motif in many pharmaceuticals.

Logical Relationship Diagram of Reactivity

Reactivity Profile

Reactions at Aldehyde Reactions at Bromine Reactions of Nitro Group

3-Bromo-5-nitroisonicotinaldehyde

Aldehyde Group (C4) Bromine Atom (C3) Nitro Group (C5)

Reductive Amination Wittig Reaction Imine/Oxime Formation Suzuki Coupling Stille Coupling Sonogashira Coupling Nucleophilic Aromatic Substitution Reduction to Amine
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Bromo-5-nitro-pyridine-4-carbaldehyde | 1289136-45-3 [chemicalbook.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-
nitroisonicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12826809#3-bromo-5-nitroisonicotinaldehyde-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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